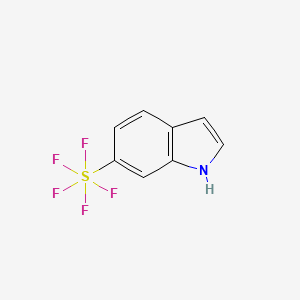![molecular formula C13H10N2O B1456744 6-Phényl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 95874-01-4](/img/structure/B1456744.png)
6-Phényl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Vue d'ensemble
Description
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a compound that is an allosteric modulator of the M4 muscarinic acetylcholine receptor .
Synthesis Analysis
Various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones are synthesized by the reaction of the corresponding 7-hydroxy derivatives with nucleophiles involving active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions .Molecular Structure Analysis
The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
The title reaction is readily achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields. The present reaction involving intramolecular double-alkylation at C-7 and N-6 with dihalides leads to novel fused heterocyclic systems .Physical and Chemical Properties Analysis
The compound has a molecular weight of 134.14 and is a solid at room temperature. It should be stored in a dry place .Applications De Recherche Scientifique
Synthèse de dérivés tricycliques fusionnés
Le composé sert de précurseur pour la synthèse de divers dérivés 7-substitués. Ces dérivés peuvent être utilisés davantage pour créer des structures tricycliques fusionnées, qui sont importantes dans le développement de nouveaux agents pharmacologiques . La possibilité d'introduire différents substituants permet d'explorer de nouveaux composés présentant des avantages thérapeutiques potentiels.
Activité antivirale et antitumorale
Les dérivés de 6-Phényl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one ont montré des résultats prometteurs in vitro pour les activités antivirale et antitumorale . Cette application est particulièrement pertinente dans le contexte des efforts continus pour trouver des traitements efficaces contre les infections virales et le cancer.
Inhibition de la polymérisation de la tubuline
Les dérivés du composé ont été identifiés comme des inhibiteurs de la polymérisation de la tubuline, qui est une cible prometteuse pour les médicaments anticancéreux . En empêchant la formation de microtubules, ces composés peuvent potentiellement arrêter le processus de division cellulaire dans les cellules cancéreuses.
Développement d'inhibiteurs de CDK2
Le motif structural de la This compound a été utilisé dans le développement d'inhibiteurs de CDK2 hautement sélectifs . CDK2 est une enzyme essentielle impliquée dans le cycle cellulaire, et son inhibition peut conduire à la suppression de la croissance tumorale.
Synthèse assistée par micro-ondes
Ce composé a été utilisé dans des procédés de synthèse assistés par micro-ondes pour créer des composés polyhétérocycliques . Cette méthode est avantageuse en raison de son efficacité et de sa capacité à produire des molécules complexes présentant des activités biologiques potentielles.
Réaction avec les nucléophiles
This compound : réagit avec divers nucléophiles en conditions acides ou basiques pour produire une gamme de dérivés substitués . Cette réactivité est utile pour la synthèse de composés ayant des activités biologiques diverses.
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one plays a crucial role in biochemical reactions due to its ability to act as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This interaction is significant because it can influence the receptor’s activity, leading to various downstream effects. The compound interacts with enzymes, proteins, and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target biomolecules, leading to changes in cellular functions.
Cellular Effects
The effects of 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one on cells are diverse and depend on the cell type and context. In neuronal cells, it has been shown to modulate cell signaling pathways by influencing the activity of the M4 muscarinic acetylcholine receptor . This modulation can lead to changes in gene expression and cellular metabolism, affecting processes such as neurotransmitter release and synaptic plasticity. In cancer cells, the compound has demonstrated potential as an inhibitor of necroptosis, a form of programmed cell death . This inhibition can prevent cell death and promote cell survival, making it a potential therapeutic agent for cancer treatment.
Molecular Mechanism
At the molecular level, 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one exerts its effects through specific binding interactions with target biomolecules. The compound binds to the M4 muscarinic acetylcholine receptor, acting as an allosteric modulator . This binding alters the receptor’s conformation, enhancing or inhibiting its activity. Additionally, the compound can inhibit enzymes involved in necroptosis, preventing the activation of cell death pathways . These molecular interactions lead to changes in gene expression and cellular function, contributing to the compound’s overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to a loss of activity and potential changes in cellular responses. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one vary with different dosages in animal models. At low doses, the compound can modulate cellular functions without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased cell death. Threshold effects have been noted, where specific dosages are required to achieve the desired therapeutic effects without causing harm. These findings highlight the importance of dosage optimization in the development of therapeutic applications for this compound.
Metabolic Pathways
6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can affect the compound’s efficacy and safety, influencing its potential as a therapeutic agent. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its mechanisms of action and potential side effects.
Transport and Distribution
The transport and distribution of 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one within cells and tissues are critical factors that determine its biological activity . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. These interactions can influence the compound’s localization and its ability to reach target biomolecules. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can affect its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with target biomolecules and its overall biological effects. For example, localization to the nucleus may enhance the compound’s ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism and energy production.
Propriétés
IUPAC Name |
6-phenyl-7H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13-11-7-4-8-14-12(11)9-15(13)10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOAAIHGHIQWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C(=O)N1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


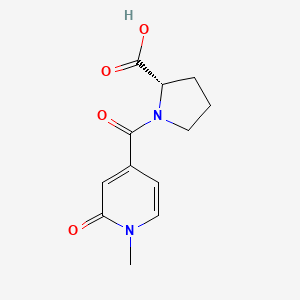
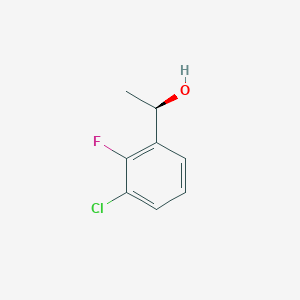
![4-[5-(hydroxymethyl)-3-isoxazolyl]Benzoic acid](/img/structure/B1456665.png)
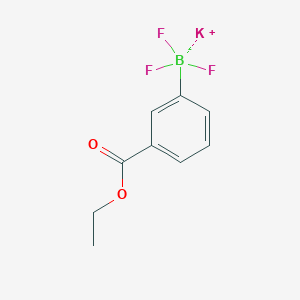
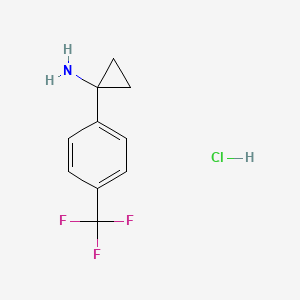
![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456668.png)
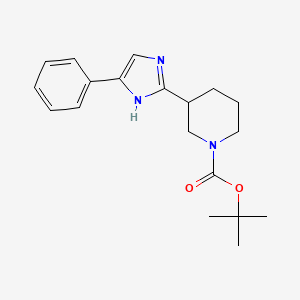
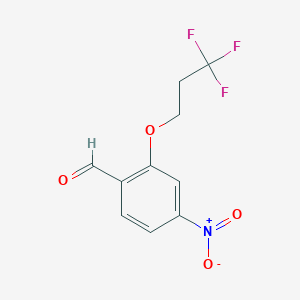
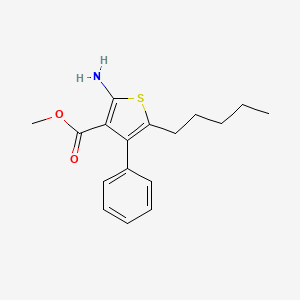

![But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B1456675.png)
![2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione](/img/structure/B1456678.png)
![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B1456679.png)
